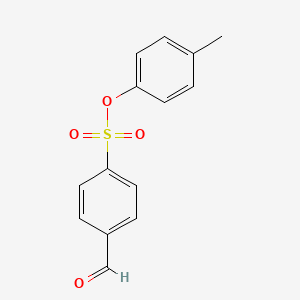![molecular formula C30H31N3O3S B15011014 N-{(E)-[3-nitro-4-(quinolin-5-ylsulfanyl)phenyl]methylidene}-4-(octyloxy)aniline](/img/structure/B15011014.png)
N-{(E)-[3-nitro-4-(quinolin-5-ylsulfanyl)phenyl]methylidene}-4-(octyloxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-[3-NITRO-4-(QUINOLIN-5-YLSULFANYL)PHENYL]-N-[4-(OCTYLOXY)PHENYL]METHANIMINE is a complex organic compound that features a quinoline moiety, a nitro group, and an octyloxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[3-NITRO-4-(QUINOLIN-5-YLSULFANYL)PHENYL]-N-[4-(OCTYLOXY)PHENYL]METHANIMINE typically involves multiple steps:
Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Nitro Group: Nitration of the quinoline derivative can be performed using a mixture of concentrated nitric and sulfuric acids.
Formation of the Sulfanyl Group: The quinoline derivative can be reacted with thiols to introduce the sulfanyl group.
Formation of the Methanimine Linkage: This involves the condensation of the nitro-quinoline derivative with an aldehyde or ketone in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. Techniques such as high-pressure reactions, continuous flow synthesis, and the use of catalysts may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Amino Derivatives: Formed from the reduction of the nitro group.
Tetrahydroquinoline Derivatives: Formed from the reduction of the quinoline moiety.
Substituted Sulfanyl Derivatives: Formed from nucleophilic substitution reactions.
科学的研究の応用
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for use in organic electronics or as a building block for advanced materials.
Biological Research: It can be used as a probe to study the interactions of quinoline derivatives with biological macromolecules.
Industrial Applications: It may be used in the synthesis of dyes, pigments, or other specialty chemicals.
作用機序
The mechanism by which (E)-1-[3-NITRO-4-(QUINOLIN-5-YLSULFANYL)PHENYL]-N-[4-(OCTYLOXY)PHENYL]METHANIMINE exerts its effects depends on its specific application:
Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Materials Science: Its electronic properties may be exploited in the design of organic semiconductors or other electronic materials.
類似化合物との比較
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine share the quinoline moiety.
Nitro Compounds: Nitrobenzene and nitroaniline are examples of compounds with nitro groups.
Sulfanyl Compounds: Thiophenol and thiourea are examples of compounds with sulfanyl groups.
Uniqueness
(E)-1-[3-NITRO-4-(QUINOLIN-5-YLSULFANYL)PHENYL]-N-[4-(OCTYLOXY)PHENYL]METHANIMINE is unique due to its combination of functional groups, which confer distinct chemical and physical properties
特性
分子式 |
C30H31N3O3S |
|---|---|
分子量 |
513.7 g/mol |
IUPAC名 |
1-(3-nitro-4-quinolin-5-ylsulfanylphenyl)-N-(4-octoxyphenyl)methanimine |
InChI |
InChI=1S/C30H31N3O3S/c1-2-3-4-5-6-7-20-36-25-16-14-24(15-17-25)32-22-23-13-18-30(28(21-23)33(34)35)37-29-12-8-11-27-26(29)10-9-19-31-27/h8-19,21-22H,2-7,20H2,1H3 |
InChIキー |
PITCHTJKRRYKFG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC1=CC=C(C=C1)N=CC2=CC(=C(C=C2)SC3=CC=CC4=C3C=CC=N4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2,2-dichloroethenyl)-N'-[(E)-(3-methoxyphenyl)methylidene]-2,2-dimethylcyclopropanecarbohydrazide](/img/structure/B15010939.png)
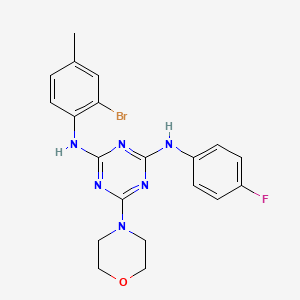
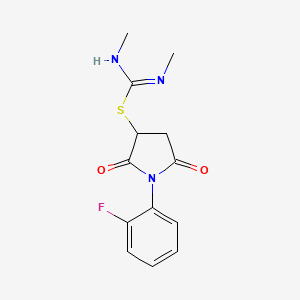
![N-[(2Z)-4-(3,4-dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B15010972.png)
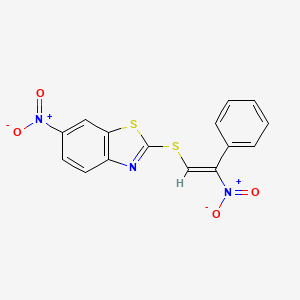
![4-methoxy-N-[(1Z)-3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]benzamide](/img/structure/B15010978.png)
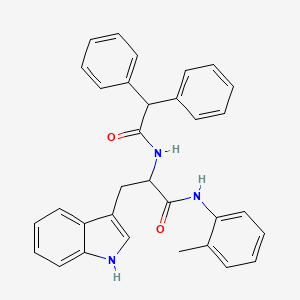
![1-[4-tert-butyl-1-(2,6-dimethylmorpholin-4-yl)cyclohexyl]-1H-benzotriazole](/img/structure/B15010996.png)
![3-chloro-5-(4-methylphenyl)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15011000.png)
![3-(1,3-dihydro-2H-isoindol-2-yl)-N'-[(Z)-(3-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B15011018.png)
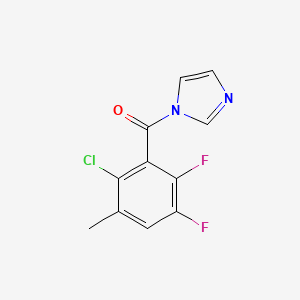
![(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one](/img/structure/B15011032.png)
![(5E)-1-(2,3-dichlorophenyl)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B15011034.png)
